Propranolol hydrochloride

概要

説明

Propranolol hydrochloride is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is widely used in the treatment of various cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. Additionally, it is effective in managing anxiety, preventing migraines, and treating essential tremors .

作用機序

Mode of Action

Propranolol hydrochloride works by competitively blocking the β1 and β2 adrenergic receptors . Normally, these receptors bind to hormones called catecholamines, which cause the heart to beat harder and faster . By blocking these receptors, this compound helps the heart beat more slowly and with less force, which reduces blood pressure and relieves stress on the heart .

Biochemical Pathways

This compound affects several biochemical pathways. It decreases cardiac output and inhibits renin release by the kidneys . It also diminishes the tonic sympathetic nerve outflow from vasomotor centers in the brain . Furthermore, this compound is metabolized through three primary routes: aromatic hydroxylation (mainly 4-hydroxylation), N-dealkylation followed by further side-chain oxidation, and direct glucuronidation .

Pharmacokinetics

This compound is highly lipophilic and almost completely absorbed after oral administration . It undergoes high first-pass metabolism by the liver, and on average, only about 25% of propranolol reaches the systemic circulation . Propranolol is a substrate of CYP2D6, CYP1A2, and CYP2C19, which means it can interact with other drugs metabolized by these enzymes . In cases of renal and hepatic impairment, dose adjustment may be necessary .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, propranolol presents a relatively high hydrolytic stability, which leads this pharmaceutical to accumulate in the aquatic environment . Moreover, the toxicity of propranolol to certain organisms can be reduced due to the production of more hydrophilic and more polar transformation products . The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.18, which means that the use of propranolol is predicted to present a low risk to the environment .

生化学分析

Biochemical Properties

Propranolol hydrochloride interacts with beta-adrenergic receptors, competing specifically with beta-adrenergic receptor-stimulating agents . It is a nonselective beta-adrenergic receptor blocking agent, meaning it blocks both β1 and β2 receptors .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by slowing the heart rate and reducing blood pressure . It also has an impact on cell signaling pathways, particularly those involving beta-adrenergic receptors .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by blocking beta-adrenergic receptors . This blocking action inhibits the normal response to nerve impulses in parts of the body that are controlled by sympathetic nerves, particularly the heart .

Temporal Effects in Laboratory Settings

This compound has a long duration of action, as it is given once or twice daily depending on the indication . When patients abruptly stop taking propranolol, they may experience exacerbations of angina and myocardial infarctions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses can lead to adverse effects such as bradycardia (slow heart rate), AV block (atrioventricular block), myocardial depression, heart failure, syncope (fainting), hypotension (low blood pressure), and hypoglycemia (low blood sugar) .

Metabolic Pathways

This compound is metabolized by three main pathways: ring oxidation (approximately 33% of dose), side chain oxidation (20%), and glucuronidation (17%) . It undergoes side chain oxidation to α-naphthoxylactic acid, ring oxidation to 4’-hydroxypropranolol, or glucuronidation to propranolol glucuronide .

Transport and Distribution

This compound is highly lipophilic and almost completely absorbed after oral administration . It crosses the blood-brain barrier and the placenta, and is distributed into breast milk .

Subcellular Localization

This compound is concentrated principally in fractions enriched in synaptic plasma membranes and synaptic storage vesicles . This suggests that propranolol may be accumulated by neuronal tissue and stored at sites from which release may occur in response to depolarizing stimuli .

準備方法

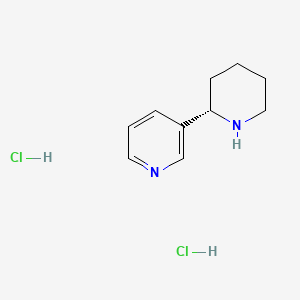

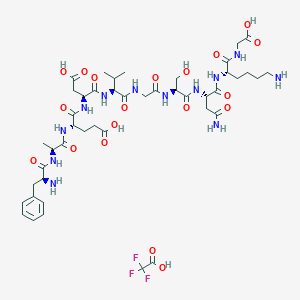

Synthetic Routes and Reaction Conditions: Propranolol hydrochloride is synthesized through a multi-step process. The synthesis begins with the reaction of 1-naphthol with epichlorohydrin to form glycidyl ether. This intermediate is then reacted with isopropylamine to produce propranolol. The final step involves the conversion of propranolol to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

化学反応の分析

Types of Reactions: Propranolol hydrochloride undergoes various chemical reactions, including:

Oxidation: Propranolol can be oxidized using cerium (IV) sulfate in an acidic medium.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: Propranolol can undergo substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Cerium (IV) sulfate in an acidic medium.

Substitution: Various electrophiles can be used for substitution reactions on the naphthalene ring.

Major Products:

科学的研究の応用

Propranolol hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving beta-blockers and their interactions with various receptors.

Biology: Propranolol is used to study the physiological effects of beta-adrenergic blockade on various biological systems.

Medicine: It is extensively researched for its therapeutic effects in treating cardiovascular diseases, anxiety disorders, and migraines

Industry: Propranolol is used in the pharmaceutical industry for the development of new beta-blockers and related compounds

類似化合物との比較

Atenolol: A selective beta-1 adrenergic receptor antagonist used primarily for hypertension and angina.

Metoprolol: Another selective beta-1 blocker with similar uses as atenolol.

Nadolol: A non-selective beta-blocker like propranolol, used for hypertension and angina.

Comparison:

Propranolol vs. Atenolol: Propranolol is non-selective, affecting both beta-1 and beta-2 receptors, while atenolol is selective for beta-1 receptors, making it less likely to cause bronchoconstriction.

Propranolol vs. Metoprolol: Both are used for similar indications, but metoprolol is selective for beta-1 receptors, which may result in fewer respiratory side effects.

Propranolol vs. Nadolol: Both are non-selective beta-blockers, but nadolol has a longer half-life, allowing for less frequent dosing .

Propranolol hydrochloride stands out due to its extensive research history, broad range of applications, and its ability to cross the blood-brain barrier, making it effective for both cardiovascular and central nervous system conditions.

特性

IUPAC Name |

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRUPTIKESYGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021198 | |

| Record name | Propranolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in ether, benzene, ethyl acetate | |

| Record name | SID26732618 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Propranolol is a nonselective beta-adrenergic blocking agent. Propranolol inhibits response to adrenergic stimuli by competitively blocking, beta-adrenergic receptors within the myocardium and within bronchial and vascular smooth muscle. Only the l-isomer of propranolol has substantial beta-adrenergic blocking activity. Propranolol has no intrinsic sympathomimetic activity., Through its myocardial, beta-adrenergic blocking action, propranolol decreases heart rate and prevents exercise induced increases in heart rate, decreases myocardial contractility, decreases cardiac output, increases systolic ejection time, and increases cardiac volume. The drug also decreases conduction velocity through the sinoatrial and atrioventricular nodes and decreases myocardial automaticity via beta-adrenergic blockade. At blood concentrations greater than those required for beta-adrenergic blockade, propranolol has a membrane stabilizing effect on the heart which is similar to that of quinidine. The clinical importance of this effect is not clear, but it appears to be less important than its beta-adrenergic blocking activity., beta-Adrenergic blockade may also incr peripheral resistance initially, but peripheral resistance tends to decr after chronic admin of the drug as a result of unopposed alpha-adrenergic vasoconstriction. The cardiac effects of, beta-adrenergic blockade cause an incr in sodium reabsorption because of alterations in renal hemodynamics; renal blood flow and glomerular filtration rate generally decr during chronic therapy. Plasma volume may incr if dietary sodium is not restricted. Hepatic blood flow is decreased., The precise mechanism of propranolol's hypotensive effect has not been determined. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. In patients with high concentrations of circulating renin, low doses of the drug are associated with a fall in both blood pressure and in plasma renin concentrations, probably because of acute peripheral beta-adrenergic blockade. With higher doses of propranolol, the hypotensive effect is probably unrelated to plasma renin activity and may be caused by a delayed centrally mediated reduction of adrenergic outflow. However, there appears to be some overlap between these mechanisms, and both mechanisms seem to be operative with usual therapeutic doses. Propranolol decreases blood pressure in both the supine and standing positions., Through its beta-adrenergic blocking action in other body systems, propranolol increases airway resistance (especially in asthmatic patients), inhibits glycogenolysis in the skeletal and cardiac muscles, blocks the release of free fatty acids and insulin by adrenergic stimulation, and increases the number of circulating eosinophils. Propranolol increases uterine activity, more in the nonpregnant than in the pregnant uterus. | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or almost white powder, Solid, Crystals from n-propanol | |

CAS No. |

318-98-9 | |

| Record name | Propranolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propranolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000318989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propranolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propranolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propranolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8A3652H1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

163-164 °C | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Propranolol Hydrochloride?

A1: this compound acts as a non-selective beta-adrenergic receptor antagonist. [] It exerts its effects by competitively binding to β-adrenergic receptors, effectively blocking the actions of endogenous catecholamines like adrenaline and noradrenaline. []

Q2: What are the downstream effects of this compound's antagonism of β-adrenergic receptors?

A2: Blocking β-adrenergic receptors leads to a decrease in heart rate, myocardial contractility, and cardiac output, ultimately resulting in a reduction in blood pressure. [, , ] This mechanism is particularly beneficial in treating conditions like hypertension, angina pectoris, and cardiac arrhythmias. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C16H21NO2•HCl and a molecular weight of 295.80 g/mol. [, , ]

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A4: Common spectroscopic techniques used for characterization include:* UV-Vis Spectroscopy: this compound exhibits characteristic absorption peaks in the UV-Vis region, allowing for its quantification in solutions and pharmaceutical preparations. [, , , ]* Infrared Spectroscopy (IR): This technique helps identify functional groups present in this compound and assess its compatibility with excipients during formulation development. [, ]* Nuclear Magnetic Resonance (NMR): 1H NMR and solid-state NMR are utilized to elucidate the structure and study the solid-state properties of this compound and its derivatives. []

Q5: How stable is this compound in various intravenous fluids?

A5: Studies have shown that this compound exhibits good compatibility with common intravenous fluids like dextrose and saline solutions, packaged in plastic containers for up to 24 hours. [] No significant changes in visual appearance, pH, or drug concentration were observed, indicating its stability in these solutions.

Q6: Can this compound be formulated into a stable suspension?

A6: Research indicates that an extemporaneously compounded suspension of this compound using commercially available tablets and a suitable suspension vehicle remains stable for at least four months when stored at room or refrigerated temperatures. [] This suggests good physical stability and minimal degradation of the drug in suspension form.

Q7: What approaches have been explored to achieve controlled release of this compound?

A8: Several strategies have been investigated, including:* Matrix Tablets: Utilizing polymers like Carboxymethyl Chitosan [, ], Eudragit® RSPO [], and Fenugreek mucilage [, ] in matrix formulations has demonstrated sustained release of this compound. * Microballoons: Incorporation of this compound into Calcium Silicate-based floating microballoons using Eudragit® S has shown promise in achieving gastroretentive and controlled drug delivery. [] * Microencapsulation: Preparation of Ethyl Cellulose microcapsules containing this compound using an emulsion solvent evaporation technique has been explored to achieve sustained drug release. []

Q8: Can this compound be formulated for transdermal delivery?

A9: Yes, research has focused on developing transdermal delivery systems for this compound using elastic liposomes as carriers. These liposomal formulations exhibited enhanced transdermal flux and better permeation through the skin compared to conventional liposomes or plain drug solutions. []

Q9: What is the potential of this compound topical gel for infantile hemangioma?

A10: Topical formulations of this compound gel have shown promising results in treating infantile hemangioma in preclinical studies. [, ] These formulations offer a potential alternative to oral administration, potentially improving patient compliance and minimizing systemic side effects.

Q10: What analytical techniques are commonly used for the quantification of this compound?

A11: Several methods are employed, including:* UV-Vis Spectrophotometry: This technique is widely used due to its simplicity, sensitivity, and cost-effectiveness. Various spectrophotometric methods, including single-wavelength, dual-wavelength, and derivative spectrophotometry, have been developed and validated for this compound determination in pharmaceutical formulations. [, , , , , ]* High-Performance Liquid Chromatography (HPLC): HPLC offers high sensitivity and selectivity for quantifying this compound in biological samples and pharmaceutical preparations. [, , ]* High-Performance Thin Layer Chromatography (HPTLC): HPTLC provides a rapid and efficient approach for analyzing this compound in pharmaceutical dosage forms. [, , ]* Electrogenerated Chemiluminescence (ECL): This sensitive method, utilizing Ru(bpy)32+ as a signal producer and graphene as a modifier, has been explored for the determination of this compound in pharmaceutical samples. []

Q11: What is the importance of analytical method validation?

A12: Method validation is crucial to ensure that the analytical method used for quantifying this compound in various matrices is accurate, precise, specific, and reliable. [, ] This ensures the quality, safety, and efficacy of the drug product during development, manufacturing, and throughout its shelf life.

Q12: How can the enantiomers of this compound be separated?

A13: Enantioselective separation of (R)- and (S)-Propranolol Hydrochloride can be achieved using:* High-Performance Liquid Chromatography (HPLC): Chiral stationary phases, such as Cellulose tris(3,5-Dimethylphenylcarbamate), have been successfully employed for the analytical and semi-preparative resolution of racemic this compound. []* Simulated Moving Bed (SMB) Chromatography: This continuous chromatographic process, often integrated with crystallization, provides an efficient method for large-scale chiral separation of this compound. [, ]

Q13: What is the solubility behavior of this compound?

A14:

Solvent Dependence: this compound exhibits varying solubility in different solvents. It is freely soluble in methanol and water, soluble in ethanol, but only slightly soluble in chloroform. [] This solubility behavior is essential for selecting appropriate solvents during formulation development and analytical method development.* Mixed Solvent Systems:* Studies have investigated the solubility of this compound in mixed solvent systems like methanol and acetone to understand its behavior and optimize crystallization processes for enantiomeric separation. []

Q14: Can Pyridine-functionalized polymers be used for the removal of this compound from water?

A15: Yes, studies have demonstrated the potential of pyridine-functionalized polymers for removing micropollutants like this compound from water. [] The pyridine moieties on the polymer act as hydrogen-bond acceptors, interacting with the hydrogen-bond donor groups of this compound, facilitating its removal from aqueous solutions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B3028758.png)

![7-Bromobenzo[d][1,2,3]thiadiazole](/img/structure/B3028768.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B3028770.png)